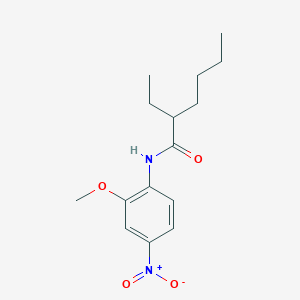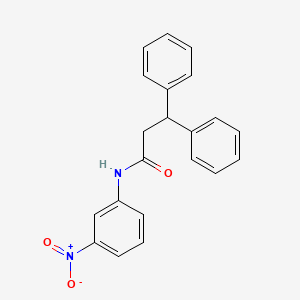
5-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromine atom, multiple nitrogen atoms, and a sulfur atom within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Bromination: The pyrazole derivative is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Formation of the Triazole Ring: The brominated pyrazole is reacted with an appropriate nitrile or amidine under basic conditions to form the triazole ring.
Introduction of the Hydrosulfide Group: Finally, the triazole derivative is treated with a sulfur source, such as hydrogen sulfide or sodium hydrosulfide, to introduce the hydrosulfide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the hydrosulfide group to a thiol.
Substitution: The bromine atom in the pyrazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Substituted pyrazole derivatives.
科学的研究の応用
5-(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5-(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interaction with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disruption of Cellular Functions: Interfering with cellular functions such as DNA replication, protein synthesis, or membrane integrity.
類似化合物との比較
Similar Compounds
- 5-(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-(2-FURYL)-4H-1,2,4-TRIAZOLE-3-THIOL
- 5-(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-(4-METHYLPHENYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE
- 4-[5-(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1,3,4-OXADIAZOL-2-YL]PYRIDINE
Uniqueness
5-(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its hydrosulfide group, in particular, sets it apart from other similar compounds, providing unique opportunities for chemical modifications and applications.
特性
分子式 |
C8H10BrN5S |
|---|---|
分子量 |
288.17 g/mol |
IUPAC名 |
3-(4-bromo-1,5-dimethylpyrazol-3-yl)-4-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C8H10BrN5S/c1-4-5(9)6(12-14(4)3)7-10-11-8(15)13(7)2/h1-3H3,(H,11,15) |
InChIキー |
KJOUWNZPNQXWDF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1C)C2=NNC(=S)N2C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(E)-{4-[(3,4-diethoxybenzyl)oxy]phenyl}methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14929829.png)

![4-bromo-1-ethyl-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B14929844.png)


![3,4-dimethoxy-N'-[(E)-phenyl(pyridin-2-yl)methylidene]benzohydrazide](/img/structure/B14929867.png)
![(4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B14929872.png)
![N-(butan-2-yl)-1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14929875.png)
![N-(2-Adamantyl)-1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide](/img/structure/B14929891.png)
![2-[2-ethoxy-6-iodo-4-[(E)-[2-(naphthalen-1-ylamino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetamide](/img/structure/B14929904.png)
![ethyl 2-{[(4-nitrophenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14929917.png)
![2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B14929923.png)
![methyl 4,5-dimethyl-2-{[({2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)(oxo)acetyl]amino}thiophene-3-carboxylate](/img/structure/B14929930.png)
acetate](/img/structure/B14929931.png)
